molecular formula C48H69N9O9 B12466225 Ipamorelin 2 Pivalic acid

Ipamorelin 2 Pivalic acid

Cat. No.: B12466225
M. Wt: 916.1 g/mol
InChI Key: HWLYRWJEHRUBPG-CNYJTUPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipamorelin 2 Pivalic acid: (NNC-26-0161) is a synthetic peptide that functions as a growth hormone-releasing peptide. This compound is a derivative of Ipamorelin, which is a selective agonist of the ghrelin/growth hormone secretagogue receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ipamorelin 2 Pivalic acid is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound involves automated peptide synthesizers that can efficiently assemble the peptide chain. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ipamorelin 2 Pivalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine can lead to the formation of methionine sulfoxide .

Scientific Research Applications

Chemistry: Ipamorelin 2 Pivalic acid is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide chemistry .

Biology: In biological research, this compound is used to study the regulation of growth hormone release. It helps in understanding the mechanisms of hormone secretion and the role of ghrelin receptors .

Medicine: this compound has potential therapeutic applications in treating growth hormone deficiencies and related disorders. It is also being investigated for its role in muscle growth and repair .

Industry: In the pharmaceutical industry, this compound is used in the development of new peptide-based drugs. It serves as a reference compound for testing the efficacy and safety of new therapeutic peptides .

Mechanism of Action

Ipamorelin 2 Pivalic acid exerts its effects by mimicking the action of ghrelin, a natural hormone that stimulates hunger and growth hormone release. When administered, it binds to ghrelin receptors, leading to an increase in growth hormone levels. This hormone plays a crucial role in growth, metabolism, and muscle development . The molecular targets involved include the ghrelin/growth hormone secretagogue receptor and the anterior lobe of the pituitary gland .

Comparison with Similar Compounds

Uniqueness: Ipamorelin 2 Pivalic acid is unique in its high selectivity for growth hormone release without significantly affecting other hormones like cortisol or prolactin. This makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C48H69N9O9

Molecular Weight

916.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid

InChI

InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1

InChI Key

HWLYRWJEHRUBPG-CNYJTUPLSA-N

Isomeric SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.